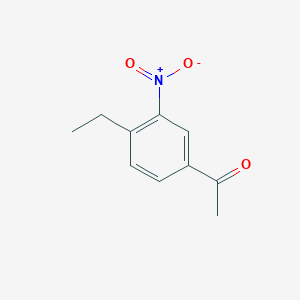

1-(4-Ethyl-3-nitrophenyl)ethanone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-ethyl-3-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-3-8-4-5-9(7(2)12)6-10(8)11(13)14/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKCVUYSKKYLQGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)C(=O)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20629212 | |

| Record name | 1-(4-Ethyl-3-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103203-47-0 | |

| Record name | 1-(4-Ethyl-3-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 4 Ethyl 3 Nitrophenyl Ethanone and Its Analogues

Strategic Approaches to Carbon-Carbon and Carbon-Nitrogen Bond Formation in Substituted Phenylethanones

The Friedel-Crafts acylation is a classic and powerful method for forming a carbon-carbon bond between an aromatic ring and an acyl group, producing an aryl ketone. libretexts.org The direct acylation of an appropriately substituted ethylnitrobenzene would be the most straightforward route to 1-(4-Ethyl-3-nitrophenyl)ethanone. However, this approach is complicated by the electronic properties of the starting materials.

The Friedel-Crafts reaction is an electrophilic aromatic substitution. The presence of a nitro group (–NO2), a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic attack, making the reaction significantly more difficult. libretexts.orgwikipedia.org Furthermore, the nitro group acts as a meta-director. Conversely, the ethyl group (–CH2CH3) is an activating, ortho-, para-directing group. libretexts.org

Considering the potential precursor 4-ethylnitrobenzene, the directing effects of the substituents are in conflict. The ethyl group directs incoming electrophiles to the ortho position (C-3), while the nitro group deactivates the entire ring and directs towards the meta position (also C-3). While this alignment might seem to favor the desired isomer, the severe deactivation caused by the nitro group often leads to no reaction or requires harsh conditions that result in poor yields and side products. youtube.com Friedel-Crafts reactions generally fail with strongly deactivated rings, such as nitrobenzene. libretexts.org

An alternative, more viable Friedel-Crafts approach involves reversing the roles of the reactants. A patented method describes the synthesis of related (3-ethyl-4-nitrophenyl)-aryl-methanones by first preparing 3-ethyl-4-nitrobenzoyl chloride from the corresponding carboxylic acid. This acyl chloride is then used to acylate an aromatic compound, such as benzene (B151609), in a Friedel-Crafts reaction. This strategy circumvents the issue of acylating a deactivated ring.

Palladium-catalyzed cross-coupling reactions have emerged as a versatile and highly efficient alternative to traditional methods for aryl ketone synthesis, often providing better functional group tolerance and regioselectivity. organic-chemistry.org Several methods are suitable for preparing nitro-substituted aromatic ketones.

One of the most general methods involves the Stille coupling, where an acid chloride is coupled with an organotin reagent. This reaction is catalyzed by palladium complexes and is known to tolerate a wide variety of functional groups, including nitro groups and even aldehydes. researchgate.net Another prominent strategy is the Suzuki coupling, which couples an arylboronic acid with an aryl halide. To form a ketone, the carboxylic acid can be activated in situ with pivalic anhydride, which then couples with an arylboronic acid. organic-chemistry.org This method is advantageous due to its high regioselectivity and the use of non-toxic, commercially available reagents. organic-chemistry.org

More recent developments include the palladium-catalyzed coupling of aryl bromides with acetyltrimethylsilane, which serves as an acyl anion equivalent, to furnish aryl methyl ketones. acs.org This methodology is tolerant of various functional groups and N-, O-, and S-containing heterocycles, making it a powerful tool for arene functionalization. acs.org

| Coupling Reaction | Aryl Source 1 | Aryl Source 2 | Catalyst/Reagents | Product | Reference |

| Stille Coupling | Acid Chloride (R-COCl) | Organotin (Ar-SnR'3) | Pd Complex | Aryl Ketone (Ar-CO-R) | researchgate.net |

| Suzuki Coupling | Carboxylic Acid (R-COOH) | Arylboronic Acid (Ar-B(OH)2) | Pd Complex, Pivalic Anhydride | Aryl Ketone (Ar-CO-R) | organic-chemistry.org |

| Acyl Anion Equivalent | Aryl Bromide (Ar-Br) | Acetyltrimethylsilane | Pd Complex | Aryl Methyl Ketone (Ar-COCH3) | acs.org |

Regioselective Nitration and Controlled Functional Group Interconversions on the Phenylethanone Scaffold

Once the phenylethanone core is assembled, subsequent functionalization, such as the introduction of a nitro group, is required. The nitro group itself is a versatile handle for further chemical modifications.

The synthesis of this compound can be achieved by the direct nitration of the precursor 1-(4-ethylphenyl)ethanone. The regiochemical outcome of this electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the benzene ring. nih.gov

The acetyl group (–COCH3) is a deactivating, meta-directing group due to its electron-withdrawing resonance and inductive effects. libretexts.org The ethyl group (–CH2CH3) is an activating, ortho-, para-directing group. libretexts.org In the case of 1-(4-ethylphenyl)ethanone, the two groups work in concert to direct the incoming nitronium ion (NO2+) to the desired position. The position meta to the acetyl group is C-3, and the position ortho to the ethyl group is also C-3. This synergistic effect strongly favors the formation of the this compound isomer.

The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration. libretexts.org

| Substituent | Position on Ring | Electronic Effect | Directing Effect |

| Acetyl (–COCH3) | C-1 | Deactivating / Electron-withdrawing | Meta (to C-3, C-5) |

| Ethyl (–CH2CH3) | C-4 | Activating / Electron-donating | Ortho, Para (to C-3, C-5) |

The directing effects of both substituents favor electrophilic attack at the C-3 position.

The nitro group is one of the most versatile functional groups in organic synthesis, serving as a precursor to a wide array of other functionalities. wikipedia.org The most common transformation is the reduction of the nitro group to a primary amine (–NH2). compoundchem.com This can be achieved using various reducing agents, such as tin (Sn) or iron (Fe) metal in acidic media, or through catalytic hydrogenation with catalysts like palladium, platinum, or nickel. acs.org

Recent advances have focused on chemoselective reduction, which is crucial when other reducible functional groups (like ketones) are present. Iron-based catalysts, for example, have shown high selectivity for the reduction of nitro groups in the presence of carbonyls by tuning the reducing agent. acs.org The resulting aniline (B41778) derivative is a valuable intermediate for synthesizing amides, sulfonamides, or diazonium salts, which can be converted into a vast range of other substituents.

Other transformations of the nitro group are also possible. For instance, the Nef reaction allows for the conversion of a primary or secondary aliphatic nitro group into a carbonyl compound (an aldehyde or ketone, respectively), providing a route to different classes of analogues.

Utilization of Novel Catalytic Systems for Nitro-Substituted Aromatic Ketone Synthesis

Modern catalysis offers innovative solutions for synthesizing and modifying complex molecules like nitro-substituted aromatic ketones, often under milder conditions and with higher efficiency and selectivity.

Heterogeneous catalysts are gaining prominence, particularly in continuous flow systems, which offer advantages in scalability, safety, and catalyst recycling. researchgate.net For instance, amino-functionalized silica (B1680970) gel has been used as a recyclable catalyst for the synthesis of β-nitrostyrenes, which are versatile precursors for other nitro-containing compounds. nih.gov

In the realm of nitro group reductions, novel catalytic systems are continuously being developed to replace traditional stoichiometric reagents like iron powder, which generate significant waste. rsc.org Bimetallic nanoparticles (e.g., Au-Pt) and phosphorus-doped carbon nanotubes (P-CNTs) have demonstrated enhanced catalytic activity and selectivity. rsc.org These advanced catalysts can facilitate electron transfer from the reducing agent (like NaBH4) to the nitroaromatic compound more efficiently. rsc.org Furthermore, there is growing interest in using nitro compounds themselves as co-catalysts. It has been shown that nitro compounds can assist in Brønsted acid catalysis by forming higher-order hydrogen-bonded aggregates that are more kinetically active. nih.gov

Palladium-catalyzed C-H activation is another frontier in aryl ketone synthesis. These methods forge C-C bonds by directly functionalizing a C-H bond of an arene, avoiding the need to pre-functionalize the starting material with a halide or boronic acid. For example, palladium catalysts can mediate the addition of arene C-H bonds across nitriles to yield aryl ketones. nih.gov

Development of Organocatalytic and Biocatalytic Pathways for Enantioselective Synthesis of Chiral Analogues

The synthesis of chiral analogues of this compound, where the stereochemistry at a newly formed chiral center is controlled, is a significant area of research. Organocatalysis and biocatalysis have emerged as powerful strategies to achieve high enantioselectivity in these transformations.

Organocatalysis utilizes small organic molecules to catalyze reactions. For the synthesis of chiral alcohols, organocatalytic reduction of the ketone in this compound can be employed. Chiral thioureas, for example, are effective organocatalysts for enantioselective C-C bond-forming reactions. mdpi.com In the context of analogues, organocatalytic Michael additions of aldehydes to nitroalkenes, catalyzed by chiral pyrrolidines, provide access to γ-nitro carbonyl compounds with high enantioselectivity. nih.gov These products can then be further transformed into various chiral derivatives. Preliminary studies have also explored the enantioselective organocatalytic reduction of tetrasubstituted nitroalkenes to access enantioenriched nitroalkanes. nih.gov

Biocatalysis employs enzymes to carry out chemical transformations. This approach offers high selectivity under mild reaction conditions. researchgate.net For the synthesis of chiral amines, nitroreductases can be used for the reduction of a nitro group. google.com Specifically, biocatalytic methods have been developed for the production of chiral amines from racemic nitroalkanes. google.com Alcohol dehydrogenases (ADHs) are another class of enzymes that have been successfully used for the enantioselective reduction of α-nitroketones to the corresponding chiral β-nitroalcohols. mdpi.com This method has been shown to be effective for both aromatic and aliphatic nitroketones, yielding high conversions and enantioselectivities. mdpi.com

The combination of organocatalysis and biocatalysis in one-pot cascade reactions has also been demonstrated to be an efficient strategy for synthesizing chiral molecules. nih.gov For instance, a three-step one-pot process combining a Wittig reaction, an organocatalyzed asymmetric conjugate addition, and a bioreduction step can produce chiral nitro alcohols from simple starting materials. nih.gov

| Catalytic Approach | Catalyst Type | Target Transformation | Key Advantage |

| Organocatalysis | Chiral Thioureas, Chiral Pyrrolidines | Enantioselective C-C bond formation, Michael additions | Metal-free, mild conditions |

| Biocatalysis | Nitroreductases, Alcohol Dehydrogenases (ADHs) | Enantioselective reduction of nitro and ketone groups | High selectivity, environmentally friendly conditions |

| Chemoenzymatic Cascades | Combination of Organo- and Biocatalysts | Multi-step synthesis in one pot | Increased efficiency and complexity generation |

Advanced Protection and Deprotection Strategies in Complex Synthetic Sequences

In the multi-step synthesis of complex molecules derived from this compound, the use of protecting groups is often necessary to mask reactive functional groups and prevent unwanted side reactions. cem.comslideshare.net The presence of both a ketone and a nitro group, along with the potential for further functionalization, necessitates careful planning of protection and deprotection steps.

Orthogonal protection is a key strategy where multiple protecting groups can be removed selectively under different reaction conditions without affecting each other. numberanalytics.comfiveable.mejocpr.com For a molecule containing both a ketone and a nitro group that might be converted to an amine, an orthogonal protection scheme is crucial. For example, the ketone could be protected as a ketal, which is stable to many conditions but can be removed with acid. cem.com If the nitro group is reduced to an amine, it could be protected with a group like benzyloxycarbonyl (Cbz), which is removed by hydrogenolysis, or tert-butyloxycarbonyl (Boc), which is acid-labile. numberanalytics.com The choice of protecting groups must be compatible with the planned reaction sequence. numberanalytics.com

Advanced protecting groups offer further advantages. Photocleavable protecting groups, such as the o-nitrobenzyl group, can be removed with light, providing a mild and highly selective deprotection method. numberanalytics.com Electrochemically removable groups offer another layer of orthogonality. numberanalytics.com

The stability of the protecting groups under the intended reaction conditions is a critical consideration. numberanalytics.com For instance, if a strong base is required in a synthetic step, a base-labile protecting group would be unsuitable. The ease of removal is also important; ideally, deprotection should occur under mild conditions to avoid degradation of the target molecule. numberanalytics.com

The following table outlines some protecting groups and their deprotection conditions relevant to the functional groups in this compound and its derivatives.

| Functional Group | Protecting Group | Deprotection Conditions |

| Ketone | Acetal/Ketal | Acidic hydrolysis |

| Amine (from nitro reduction) | Boc (tert-butyloxycarbonyl) | Acidic conditions (e.g., TFA) |

| Amine (from nitro reduction) | Cbz (Benzyloxycarbonyl) | Hydrogenolysis (H₂, Pd/C) |

| Alcohol (from ketone reduction) | TBDMS (tert-butyldimethylsilyl) | Fluoride source (e.g., TBAF) |

Synthetic Routes to Chemically Modified Derivatives of this compound

Chemoselective Reduction of the Nitro Group to Amino, Hydroxylamine (B1172632), and Azoxy Derivatives

The selective reduction of the nitro group in this compound is a key transformation for accessing a variety of important derivatives. The challenge lies in reducing the nitro group without affecting the ketone functionality.

Reduction to Amines: The most common transformation is the reduction of the nitro group to an amino group, yielding 1-(3-amino-4-ethylphenyl)ethanone. While classical methods using reagents like tin or iron in acidic media can achieve this, they often lack chemoselectivity. Modern methods utilizing transition metal catalysis offer significant advantages. For example, iron(III) catalysts with silanes as the reducing agent have been shown to be highly chemoselective for the reduction of nitro groups in the presence of ketones, esters, and other functional groups. rsc.orgrsc.org Ruthenium-based catalysts have also been reported for the chemoselective reduction of nitro compounds. nih.gov Biocatalytic methods using nitroreductases also provide a green and selective route to anilines. google.comgoogle.com

Formation of Hydroxylamine and Azoxy Derivatives: The reduction of nitroarenes can also be controlled to yield intermediate products like hydroxylamines and azoxy compounds. The formation of these derivatives often depends on the reaction conditions and the reducing agent used. For instance, the biocatalytic reduction of aromatic nitro compounds can sometimes lead to the accumulation of hydroxylamines. google.com Organocatalytic reductions, for example using a supported phenyl(2-quinolyl)methanol catalyst, can be tuned to favor the formation of azo- and hydrazo-arenes. researchgate.net

| Product Derivative | Reagent/Catalyst System (Example) | Key Feature |

| Amino | Iron(III) catalyst / Triethoxysilane | High chemoselectivity |

| Amino | Nitroreductase | Biocatalytic, mild conditions |

| Azoxy/Azo | Supported phenyl(2-quinolyl)methanol / NaBH₄ | Organocatalytic, tunable selectivity |

Transformations of the Acetyl Moiety: Generation of Alcohol, Oxime, Hydrazone, and Carboxylic Acid Derivatives

The acetyl group of this compound is a versatile handle for a wide range of chemical transformations, leading to a variety of derivatives. ncert.nic.in

Reduction to Alcohol: The ketone can be reduced to the corresponding secondary alcohol, 1-(4-ethyl-3-nitrophenyl)ethanol. This can be achieved using various reducing agents. For selective reduction of the ketone in the presence of the nitro group, milder hydride reagents like sodium borohydride (B1222165) (NaBH₄) are often employed. acs.org

Formation of Oxime and Hydrazone: The carbonyl group readily reacts with ammonia (B1221849) derivatives to form imines. ncert.nic.in Reaction with hydroxylamine (NH₂OH) yields the corresponding oxime. The formation of an oxime can also be a strategic step in directing ortho-nitration. google.com Similarly, reaction with hydrazine (B178648) (N₂H₄) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) produces hydrazones, which are often crystalline solids useful for characterization. cem.comncert.nic.in

Conversion to Carboxylic Acid: The acetyl group can be converted to a carboxylic acid moiety through the haloform reaction. Treatment of the methyl ketone with iodine in the presence of a base (I₂/NaOH) results in the formation of a carboxylate, which upon acidification yields the corresponding carboxylic acid. quora.com

| Derivative | Reagent(s) | Functional Group Transformation |

| Alcohol | NaBH₄ | Ketone to Secondary Alcohol |

| Oxime | NH₂OH·HCl | Ketone to Oxime |

| Hydrazone | N₂H₄ | Ketone to Hydrazone |

| Carboxylic Acid | 1. I₂ / NaOH, 2. H₃O⁺ | Acetyl to Carboxylic Acid |

Derivatization and Functionalization of the Ethyl Substituent and Aromatic Ring

Beyond the nitro and acetyl groups, the ethyl substituent and the aromatic ring itself offer further opportunities for derivatization and functionalization.

Ethyl Substituent: The ethyl group can be a site for further chemical modification, although this is often more challenging than transformations at the other functional groups. Radical halogenation could potentially introduce a halide on the benzylic position, which could then be subjected to nucleophilic substitution or elimination reactions. Oxidation of the ethyl group to an acetyl group or even a carboxylic acid is also a possibility under strong oxidizing conditions, though selectivity might be an issue. Palladium-catalyzed oxidation of ethylbenzene (B125841) to acetophenone (B1666503) is a known industrial process. rsc.org

Aromatic Ring: The aromatic ring can be functionalized through electrophilic aromatic substitution reactions. The existing substituents (acetyl, nitro, and ethyl groups) will direct incoming electrophiles to specific positions on the ring. For example, further nitration would likely occur at the position ortho to the ethyl group and meta to the acetyl and nitro groups. Halogenation reactions would follow similar regioselectivity patterns.

Transition metal-catalyzed C-H activation provides a more modern and often more selective approach to functionalizing the aromatic ring. organic-chemistry.org As mentioned previously, the ketone can act as a directing group to facilitate ortho-C-H functionalization. nih.govrsc.org The development of catalysts for meta-selective C-H functionalization is an active area of research and could provide routes to previously inaccessible derivatives. organic-chemistry.org

Mechanistic Investigations of Chemical Transformations Involving 1 4 Ethyl 3 Nitrophenyl Ethanone

Elucidation of Reaction Pathways for Nitro Group Reductions

The reduction of the nitro group in 1-(4-ethyl-3-nitrophenyl)ethanone is a pivotal transformation, leading to the formation of corresponding amino compounds which are valuable intermediates in organic synthesis. The mechanism of this reduction can proceed through different pathways depending on the reagents and conditions employed.

Catalytic Hydrogenation: The catalytic hydrogenation of nitroarenes is a widely used and efficient method for their reduction. drhazhan.com The reaction typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), in the presence of hydrogen gas. libretexts.org The mechanism, often described by the Horiuti-Polanyi model, involves the dissociative adsorption of hydrogen onto the catalyst surface. thieme-connect.de The nitroaromatic compound also adsorbs onto the catalyst surface, facilitating the stepwise transfer of hydrogen atoms to the nitro group. chemistrytalk.org

Kinetic studies on the reduction of various nitro compounds have shown that the reaction rate is influenced by factors such as the nature of the catalyst, solvent, temperature, and the electronic effects of substituents on the aromatic ring. orientjchem.org Electron-donating groups, like the ethyl group in this compound, can influence the rate of reduction. Generally, electron-donating substituents tend to decrease the rate of reduction of nitro compounds. orientjchem.org

Table 1: Kinetic Data for Catalytic Hydrogenation of Substituted Nitroaromatics

| Nitroaromatic Compound | Catalyst | Solvent | Temperature (°C) | Rate Constant (k) |

| Nitrobenzene | 5% Pd/C | Ethanol | 25 | k₁ |

| 4-Nitrotoluene | 5% Pd/C | Ethanol | 25 | k₂ (k₂ < k₁) |

| This compound | 5% Pd/C | Ethanol | 25 | k₃ |

| 4-Nitroanisole | 5% Pd/C | Ethanol | 25 | k₄ (k₄ < k₁) |

Note: The rate constants are illustrative and show the general trend of substituent effects. Actual values would need to be determined experimentally for this compound.

Sodium Borohydride (B1222165) Reductions: Sodium borohydride (NaBH₄) is a milder reducing agent that typically does not reduce isolated nitro groups under standard conditions. jsynthchem.com However, its reducing power can be enhanced by the use of transition metal catalysts. For instance, the NaBH₄/Ni(PPh₃)₄ system has been shown to effectively reduce nitroaromatic compounds to their corresponding amines at room temperature in ethanol. jsynthchem.com The reduction of 4-nitroacetophenone, a structurally related compound, has been achieved with NaBH₄ and 10% Pd/C in water. scispace.com

Kinetic studies on the reduction of 4-nitrophenol (B140041) by NaBH₄ in the presence of metallic nanoparticles have demonstrated that the reaction follows pseudo-first-order kinetics. nih.gov The reaction rate is significantly affected by the solvent, with the addition of alcohols like methanol, ethanol, or isopropanol leading to a dramatic decrease in the reaction rate. nih.gov Temperature also plays a crucial role, with an increase in temperature generally leading to a higher conversion rate. nih.gov

The reduction of a nitro group to an amine is a multi-step process involving the formation of several intermediate species. The generally accepted pathway involves the initial reduction of the nitro group to a nitroso group, followed by further reduction to a hydroxylamine (B1172632), and finally to the amine.

Reaction Pathway: Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂

Under certain conditions, side reactions can occur, leading to the formation of condensation products. For example, the reaction between the nitroso intermediate and the hydroxylamine intermediate can form an azoxy compound, which can be further reduced to an azo compound and then a hydrazo compound, before finally yielding the amine.

Side Reactions: Ar-NO + Ar-NHOH → Ar-N(O)=N-Ar → Ar-N=N-Ar → Ar-NH-NH-Ar → 2 Ar-NH₂

The formation and accumulation of these intermediates are dependent on the reaction conditions, including the reducing agent, catalyst, pH, and solvent. orientjchem.org For instance, in some catalytic systems, the reduction proceeds smoothly to the amine without significant accumulation of intermediates. orientjchem.org In other cases, particularly in electrochemical reductions, intermediates like nitrosobenzene and phenylhydroxylamine can be observed. nih.gov

Exploration of Electrophilic and Nucleophilic Aromatic Substitution Mechanisms

The aromatic ring of this compound is subject to both electrophilic and nucleophilic aromatic substitution reactions, with the regioselectivity and reactivity being governed by the electronic effects of the existing substituents.

The acetyl, nitro, and ethyl groups on the benzene (B151609) ring of this compound exert significant electronic effects that dictate the outcome of aromatic substitution reactions.

Acetyl Group (-COCH₃): This is a meta-directing and deactivating group due to its electron-withdrawing resonance and inductive effects.

Nitro Group (-NO₂): This is a strong meta-directing and deactivating group due to its powerful electron-withdrawing resonance and inductive effects. youtube.comyoutube.com

Ethyl Group (-CH₂CH₃): This is an ortho-, para-directing and activating group due to its electron-donating inductive effect.

Considering the positions on the ring, the potential sites for electrophilic attack are C2, C5, and C6. The directing effects of the substituents will determine the major product. The activating effect of the ethyl group will favor substitution at its ortho and para positions, while the deactivating groups will disfavor substitution.

Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, a nucleophile attacks an electron-poor aromatic ring, typically replacing a good leaving group. wikipedia.orgmasterorganicchemistry.com The presence of strong electron-withdrawing groups, such as the nitro and acetyl groups, makes the aromatic ring of this compound susceptible to nucleophilic attack, particularly at positions ortho and para to these groups. chemistrysteps.comyoutube.com The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com For an SNAr reaction to occur on this molecule, a suitable leaving group would need to be present on the ring.

The conditions under which aromatic substitution reactions are carried out have a profound impact on their mechanisms and outcomes.

Solvent Effects: The choice of solvent can influence the rate and selectivity of both electrophilic and nucleophilic aromatic substitution reactions. In EAS, polar solvents can help to stabilize the charged intermediate (arenium ion). In SNAr, polar aprotic solvents are often used to solvate the cation of the nucleophilic salt, thereby increasing the reactivity of the nucleophile.

Temperature: Temperature affects the reaction rate, with higher temperatures generally leading to faster reactions. In some cases, temperature can also influence the regioselectivity of the reaction, particularly when the activation energies for the formation of different isomers are similar.

Catalyst Role: In EAS, catalysts, typically Lewis acids or strong protic acids, are often required to generate a potent electrophile. masterorganicchemistry.comlibretexts.org For example, in Friedel-Crafts acylation, a Lewis acid like AlCl₃ is used to generate the acylium ion. The catalyst polarizes the reagent, making it more electrophilic and facilitating the attack on the aromatic ring.

Kinetics and Thermodynamics of Carbonyl Group Reactions

The acetyl group in this compound possesses a reactive carbonyl group that can undergo a variety of nucleophilic addition reactions. The kinetics and thermodynamics of these reactions are influenced by the electronic environment of the carbonyl carbon.

The electron-withdrawing nature of the aromatic ring, enhanced by the nitro group, increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to a carbonyl group on an unsubstituted or electron-rich aromatic ring.

Table 2: Relative Reactivity of Carbonyl Groups in Different Aromatic Ketones

| Aromatic Ketone | Substituent Effects | Relative Reactivity towards Nucleophiles |

| Acetophenone (B1666503) | Unsubstituted | Baseline |

| 4-Methoxyacetophenone | Electron-donating (-OCH₃) | Decreased |

| 4-Nitroacetophenone | Electron-withdrawing (-NO₂) | Increased |

| This compound | Electron-withdrawing (-NO₂) and Electron-donating (-C₂H₅) | Increased (compared to acetophenone) |

The thermodynamics of carbonyl addition reactions are governed by the relative stability of the reactants and products. The formation of a tetrahedral intermediate from the sp²-hybridized carbonyl carbon involves a change in geometry and bonding. The equilibrium position of the reaction depends on the nature of the nucleophile and the stability of the resulting product. For instance, the reduction of the carbonyl group to a secondary alcohol using a reducing agent like sodium borohydride is a thermodynamically favorable process. scispace.com

Kinetic studies of carbonyl reactions often involve monitoring the disappearance of the reactant or the appearance of the product over time. The rate of reaction is dependent on the concentration of the reactants and the rate constant, which is influenced by temperature and the activation energy of the reaction.

Mechanism of Condensation and Addition Reactions at the Ketone

The ketone functional group in this compound is a key site for chemical reactivity, particularly in condensation and addition reactions. These transformations are fundamental in organic synthesis for forming new carbon-carbon bonds. The presence of the nitro and ethyl groups on the aromatic ring influences the reactivity of the ketone.

A prominent example of a condensation reaction involving ketones like this compound is the aldol condensation. This reaction proceeds through the formation of an enolate ion, which then acts as a nucleophile. The general mechanism for a base-catalyzed aldol condensation can be broken down into the following key steps study.comnvcc.edumasterorganicchemistry.comsci-hub.se:

Enolate Formation: A base abstracts an acidic α-hydrogen from the methyl group of the ethanone (B97240) moiety. The resulting enolate is stabilized by resonance, with the negative charge delocalized between the α-carbon and the oxygen atom of the carbonyl group wikipedia.orgmasterorganicchemistry.com. The electron-withdrawing nitro group on the phenyl ring is expected to increase the acidity of these α-protons, thereby facilitating enolate formation.

Nucleophilic Attack: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of another molecule, such as an aldehyde or another ketone. In a mixed aldol condensation, a non-enolizable aldehyde is often used to prevent self-condensation of the aldehyde nvcc.edu. For instance, the enolate of this compound could react with a benzaldehyde (B42025) derivative.

Protonation: The resulting alkoxide intermediate is then protonated by a proton source, typically the conjugate acid of the base used or the solvent, to form a β-hydroxy ketone (an aldol addition product).

Dehydration (Condensation): Under heating or with a stronger base, the β-hydroxy ketone can undergo dehydration through an elimination reaction to form an α,β-unsaturated ketone (a chalcone (B49325) derivative in the case of reaction with a benzaldehyde) nvcc.edumasterorganicchemistry.com. This final step is what characterizes the reaction as a condensation.

A representative mechanism for the base-catalyzed aldol condensation of a ketone.

A representative mechanism for the base-catalyzed aldol condensation of a ketone.Nucleophilic addition reactions at the ketone of this compound are not limited to enolates. A wide variety of nucleophiles can add to the electrophilic carbonyl carbon youtube.com. The general mechanism involves the attack of the nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate can then be protonated to yield the final addition product youtube.com. The reactivity of the ketone towards nucleophiles is enhanced by the electron-withdrawing nitro group, which increases the partial positive charge on the carbonyl carbon.

Proton Transfer Processes and Reaction Rate Determinants

Proton transfer is a fundamental step in many reactions involving this compound, most notably in the formation of the enolate, which is the reactive intermediate in aldol-type reactions masterorganicchemistry.com. The rate of these reactions is often determined by the rate of proton abstraction from the α-carbon.

The acidity of the α-protons is a critical factor influencing the rate of enolate formation youtube.com. The pKa of the α-hydrogens of a typical ketone like acetone is around 20 in water ucsb.edu. However, the presence of the electron-withdrawing nitro group on the phenyl ring of this compound is expected to significantly lower the pKa of its α-protons, making them more acidic. This is due to the inductive and resonance effects of the nitro group, which stabilize the resulting enolate anion. Conversely, the ethyl group, being weakly electron-donating, has a minor counteracting effect.

The rate of proton transfer is also dependent on the strength of the base used. Stronger bases will deprotonate the ketone more rapidly and to a greater extent. The choice of solvent also plays a role, as it can affect the stability of the enolate and the basicity of the base.

In the context of reaction mechanisms, the deprotonation step can be either the rate-determining step or a pre-equilibrium step. For many base-catalyzed aldol condensations, the formation of the enolate is the slow, rate-determining step sci-hub.se.

Below is a table summarizing the factors that influence the rate of proton transfer and, consequently, the rate of reactions proceeding via an enolate intermediate for a generic nitroaromatic ketone.

| Factor | Influence on Proton Transfer Rate | Rationale |

| Electron-withdrawing substituents (e.g., -NO₂) on the aromatic ring | Increase | Stabilize the negative charge of the enolate through inductive and resonance effects, increasing the acidity of the α-protons. |

| Electron-donating substituents (e.g., -C₂H₅) on the aromatic ring | Decrease | Destabilize the enolate anion through inductive effects, making the α-protons less acidic. |

| Base Strength | Increase | A stronger base will abstract the proton more effectively and at a faster rate. |

| Solvent Polarity | Varies | Polar aprotic solvents can enhance the basicity of anionic bases, while polar protic solvents can solvate and stabilize the enolate. |

| Steric Hindrance | Decrease | Steric bulk around the α-protons can hinder the approach of the base, slowing down the rate of deprotonation. |

Photochemical and Radiolytic Degradation Mechanisms of Nitroaromatic Ketones

Nitroaromatic compounds, including ketones, are known to undergo degradation upon exposure to light (photolysis) and ionizing radiation (radiolysis). These processes are of environmental significance and involve complex reaction mechanisms initiated by the absorption of energy.

Photochemical Degradation:

The photochemistry of nitroaromatic compounds is often initiated by the excitation of the nitro group. Upon absorption of UV radiation, the molecule is promoted to an excited state. From this excited state, several degradation pathways are possible.

For nitroaromatic ketones, reactions can involve the carbonyl group as well. A common photochemical reaction for ketones is the Norrish Type I cleavage, which involves the homolytic cleavage of the bond between the carbonyl carbon and an adjacent carbon atom. Another possibility is the Norrish Type II reaction, which involves intramolecular hydrogen abstraction by the excited carbonyl group nih.gov.

In the case of nitroaromatic compounds, the excited nitro group can also abstract a hydrogen atom from a suitable donor, leading to the formation of a nitroso compound nih.gov. For example, the photolysis of p-nitroacetophenone in propan-2-ol has been shown to produce 4,4′-diacetylazoxybenzene as the major product, indicating a complex reaction pathway likely involving the reduction of the nitro group rsc.org.

The degradation of nitrophenols, which share the nitroaromatic moiety, has been studied extensively and can provide insights. These studies suggest that photochemical degradation can proceed via denitration, hydroxylation of the aromatic ring, and polymerization copernicus.org.

Radiolytic Degradation:

Radiolysis involves the interaction of ionizing radiation, such as gamma rays, with matter, leading to the formation of highly reactive species. In aqueous solutions, the radiolysis of water produces hydrated electrons (e⁻aq), hydroxyl radicals (•OH), and hydrogen atoms (H•) nih.gov. These species can then react with dissolved organic molecules like this compound.

Reactions with Hydroxyl Radicals (•OH): The hydroxyl radical is a powerful oxidizing agent and can react with aromatic compounds via addition to the aromatic ring or by abstracting a hydrogen atom from an alkyl side chain nih.govrsc.org. For this compound, •OH could add to the phenyl ring, leading to the formation of hydroxylated derivatives, or abstract a hydrogen from the ethyl group.

Reactions with Hydrated Electrons (e⁻aq): The hydrated electron is a strong reducing agent. It can react with the nitro group, which is a potent electron acceptor, leading to the formation of a nitro radical anion. This radical anion can then undergo further reactions, such as protonation and disproportionation, ultimately leading to the formation of amino compounds or other reduction products ekb.eg.

Reactions with Hydrogen Atoms (H•): Hydrogen atoms can also add to the aromatic ring or abstract hydrogen atoms from side chains, similar to hydroxyl radicals.

The degradation of nitrobenzene under gamma-ray irradiation has been shown to follow pseudo-first-order kinetics nih.gov. The degradation products identified in such studies include nitrophenols, dihydroxybenzenes, and eventually, complete mineralization to CO₂ and water under oxidative conditions nih.gov. Under reductive conditions, the formation of aniline (B41778) from nitrobenzene is a major pathway.

The table below summarizes the primary reactive species in radiolysis and their likely reactions with a nitroaromatic ketone like this compound.

| Radiolytic Species | Type of Reaction | Potential Products |

| Hydroxyl Radical (•OH) | Oxidation | Hydroxylated derivatives, products of side-chain oxidation. |

| Hydrated Electron (e⁻aq) | Reduction | Nitro radical anion, leading to amino derivatives. |

| Hydrogen Atom (H•) | Addition/Abstraction | Hydroxylated derivatives, products of side-chain oxidation. |

It is important to note that the specific degradation pathways and the distribution of products will depend on the reaction conditions, such as the presence of oxygen, the pH of the solution, and the dose of radiation nih.gov.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. For 1-(4-Ethyl-3-nitrophenyl)ethanone, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential for unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: A proton NMR spectrum would reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, one would expect to observe distinct signals for the aromatic protons, the ethyl group protons (a quartet for the methylene (B1212753) and a triplet for the methyl), and the acetyl methyl protons (a singlet). The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the nitro and acetyl groups.

¹³C NMR Spectroscopy: A carbon-13 NMR spectrum would show signals for each unique carbon atom in the molecule. This would include the carbonyl carbon of the ketone, the aromatic carbons (with those attached to the nitro and acetyl groups being significantly downfield), the carbons of the ethyl group, and the acetyl methyl carbon.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between coupled protons, for instance, confirming the coupling between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) correlations between protons and carbons. It would be crucial for establishing the substitution pattern on the aromatic ring by showing correlations from the aromatic protons to the carbonyl carbon and the carbons of the ethyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons, which can be useful in confirming the stereochemistry and conformation of the molecule, although it is less critical for a relatively rigid structure like this.

While no specific data for this compound is available, data for the related compound 1-(4-methoxy-3-nitrophenyl)ethanone is present in the PubChem database. nih.gov This data can offer a point of comparison for the expected chemical shifts.

In the absence of suitable single crystals for X-ray diffraction, solid-state NMR (ssNMR) would be an invaluable tool for characterizing the crystalline form of this compound. It can distinguish between different polymorphs (different crystalline packing arrangements of the same molecule), which can have different physical properties. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid material.

Vibrational Spectroscopy (Fourier Transform Infrared, FT-Raman) for Functional Group Analysis and Conformational Studies

Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the carbonyl (C=O) stretching of the ketone group (typically around 1680-1700 cm⁻¹), the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group (around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively), C-H stretching vibrations of the aromatic and aliphatic groups, and various fingerprint region absorptions corresponding to C-C and C-N stretching and bending vibrations. For comparison, the NIST WebBook provides an IR spectrum for the related compound 1-(4-hydroxy-3-nitrophenyl)ethanone . nist.gov

FT-Raman Spectroscopy: FT-Raman spectroscopy is a complementary technique to FT-IR. Aromatic ring vibrations and symmetric vibrations, which may be weak in the IR spectrum, are often strong in the Raman spectrum. This would be useful for characterizing the phenyl ring and the nitro group's symmetric stretch.

Studying the vibrational spectra at different temperatures could provide insights into conformational changes or phase transitions in the solid state. Changes in peak positions, widths, and intensities with temperature can be correlated with changes in intermolecular interactions and molecular dynamics.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization.

For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight (193.20 g/mol ). The fragmentation pattern would be characteristic of the molecule's structure. Expected fragmentation pathways would include the loss of the acetyl group (CH₃CO), the methyl group from the acetyl moiety, and potentially rearrangements involving the nitro group. The NIST WebBook contains mass spectral data for the related compound 1-(4-ethylphenyl)ethanone , which can provide clues about the fragmentation of the ethyl-substituted phenyl portion of the target molecule. nist.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the definitive identification of chemical compounds by providing a highly accurate measurement of their mass. For this compound, HRMS is used to determine its monoisotopic mass with a high degree of precision, which allows for the calculation of its elemental formula. This precision is critical in distinguishing the compound from other molecules with the same nominal mass but different atomic compositions. The experimentally determined exact mass is compared against the theoretical mass calculated from its chemical formula, C₁₀H₁₁NO₃. echemi.comepa.gov Any deviation is typically measured in parts per million (ppm), with low ppm values indicating high confidence in the assigned formula. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₁NO₃ | echemi.comepa.gov |

| Average Mass | 193.202 g/mol | epa.gov |

| Monoisotopic Mass | 193.073893 g/mol | echemi.comepa.gov |

Tandem Mass Spectrometry (MS/MS) for Mechanistic Insights and Metabolite Identification

In the context of drug discovery and metabolism studies, MS/MS is indispensable for identifying metabolites. ijpras.com The process involves comparing the MS/MS spectra of potential metabolites with that of the parent compound. nih.gov Metabolites are often formed through predictable biochemical reactions, such as oxidation (hydroxylation, +16 Da), glucuronidation (+176 Da), or sulfation (+80 Da). nih.gov By identifying these mass shifts in biological samples and analyzing the corresponding MS/MS spectra, researchers can elucidate the structure of metabolites and understand the biotransformation pathways of the parent compound. nih.govsciex.com Advanced techniques like electron activated dissociation (EAD) can provide even greater detail, helping to pinpoint the exact location of metabolic modification on the molecule. sciex.com

Advanced Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating this compound from impurities, starting materials, and byproducts, as well as for isolating it from complex matrices.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile or thermally sensitive compounds like this compound. The technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. sielc.com For a compound of this polarity, a reverse-phase (RP) HPLC method would typically be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase, often a mixture of water and a solvent like acetonitrile (B52724) or methanol. sielc.com

Diverse detection methods can be coupled with HPLC for analysis:

UV-Vis Detection: Given the presence of the nitro-substituted aromatic ring, the compound is expected to be strongly chromophoric, making it readily detectable by UV-Vis detectors.

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides the highest level of specificity, allowing for purity assessment and identification to be performed simultaneously. nih.gov This is particularly powerful for resolving and identifying co-eluting impurities.

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS)

For compounds that are sufficiently volatile and thermally stable, Gas Chromatography (GC) is an excellent high-resolution separation technique. GC separates compounds in a gaseous mobile phase based on their boiling points and interactions with a stationary phase within a capillary column. When coupled with a Mass Spectrometer (GC-MS), it provides definitive identification of the eluted compounds based on their mass spectra.

While the specific GC-MS spectrum for this compound is not published, data for the related compound 1-(4-ethylphenyl)ethanone is available in the NIST database. nist.gov For this related structure, a major fragment corresponds to the loss of a methyl group, leading to a prominent acylium ion. A similar fragmentation pattern would be anticipated for this compound, alongside fragments characteristic of the nitro and ethyl groups.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

A thorough search of the scientific literature and crystallographic databases did not yield any public reports on the single-crystal X-ray structure of this compound. If such data were available, it would offer conclusive proof of the compound's planar and substituent geometry and reveal how the molecules pack together in a crystal lattice.

Advanced Techniques for Quantitative Analysis in Complex Biological and Environmental Matrices

Quantifying low concentrations of a compound in complex matrices such as blood, plasma, urine, or environmental samples requires highly sensitive and selective analytical methods. nih.gov Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose. nih.gov

The most common approach is the use of Multiple Reaction Monitoring (MRM). ijpras.com In an MRM experiment, the mass spectrometer is programmed to perform two stages of mass filtering. First, it selectively isolates the precursor ion (the molecular ion of this compound). This ion is then fragmented, and the second stage of mass filtering isolates a specific, high-intensity product ion unique to the compound. This precursor-to-product ion transition is highly specific and allows for quantification with minimal interference from the complex matrix, resulting in high sensitivity and accuracy. ijpras.com The development of such an assay would be a critical step in any pharmacokinetic or environmental fate study of the compound. nih.gov

Table 2: Summary of Analytical Characterization Techniques

| Technique | Application for this compound | Key Information Provided |

|---|---|---|

| HRMS | Elemental formula confirmation | High-accuracy exact mass. epa.gov |

| MS/MS | Structural elucidation and metabolite ID | Fragmentation patterns, location of metabolic changes. nih.govnih.gov |

| HPLC | Purity assessment and separation | Purity levels, separation from impurities. sielc.com |

| GC-MS | Identification and separation | Retention time and mass spectrum for volatile analysis. nist.gov |

| X-ray Crystallography | Solid-state structure (Data not available) | 3D atomic arrangement, bond lengths, and angles. |

| LC-MS/MS (MRM) | Quantitative analysis in complex matrices | Precise and sensitive concentration measurement. ijpras.com |

Online Column-Switching HPLC-Electrospray Tandem Mass Spectrometry for Trace Quantification

Online column-switching HPLC coupled with electrospray ionization-tandem mass spectrometry (LC-MS/MS) is a powerful, automated technique for the determination of trace-level contaminants in complex matrices. nih.govnih.gov This method enhances analytical efficiency by integrating sample cleanup and separation into a single, continuous process. mdpi.com It is particularly well-suited for quantifying nitrated aromatic compounds, which are often present at low concentrations in environmental or biological samples. nih.govnih.gov

The system employs two HPLC pumps and a switching valve. nih.gov Initially, a sample, such as urine or an environmental extract, is loaded onto a solid-phase extraction (SPE) column. nih.gov This first column is chosen to retain and concentrate the analyte of interest, like this compound, while allowing the bulk of the sample matrix to be washed away to waste. mdpi.com Following this cleanup and concentration step, the switching valve redirects the flow, and a second mobile phase elutes the trapped analyte from the SPE column onto an analytical HPLC column. mdpi.com This analytical column then performs the high-resolution chromatographic separation before the analyte is introduced into the mass spectrometer. mdpi.com This automated process reduces sample handling, minimizes solvent use, and shortens analysis times. mdpi.com

Electrospray ionization (ESI) is an effective soft ionization technique for polar molecules like nitrated ketones, generating protonated molecular ions with minimal fragmentation. Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity through Multiple Reaction Monitoring (MRM). In MRM, the first quadrupole (Q1) is set to isolate the specific mass-to-charge ratio (m/z) of the parent ion of this compound. This isolated ion is then fragmented in the collision cell (Q2), and the second quadrupole (Q3) is set to detect only specific, characteristic fragment ions. This dual mass filtering significantly reduces background noise and allows for highly sensitive quantification, with limits of detection often reaching the picogram (pg) or femtogram (fg) level. nih.govmdpi.com For instance, a method for other nitrated compounds required only 50 µg of hydrolyzed DNA on-column and achieved a limit of detection of 2.0 fmol for each adduct. nih.gov Similar methods have demonstrated good linearity over wide concentration ranges (e.g., 0.5–1000 pg/mL) and excellent precision, with intra-day and inter-day variations typically below 10-15%. mdpi.commdpi.com

Table 1: Illustrative HPLC-MS/MS Parameters for Trace Quantification of this compound This table is a hypothetical representation of typical parameters for the analysis of a small nitroaromatic molecule based on established methods for similar compounds.

| Parameter | Value/Condition | Reference/Justification |

|---|---|---|

| SPE Column | C18 Reversed-Phase or Polymer-based (e.g., Oasis HLB) | Commonly used for retaining moderately polar organic compounds from aqueous matrices. nih.govmdpi.com |

| Analytical Column | C18 (e.g., Capcell Pak C18 MGIII) | Provides good separation for aromatic ketones. mdpi.com |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid | Standard for reversed-phase chromatography of polar compounds, promoting ionization. mdpi.com |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Ketone and nitro groups can facilitate protonation. |

| Parent Ion (Q1) [M+H]⁺ | m/z 194.07 | Based on the monoisotopic mass of 193.07 g/mol. epa.gov |

| Fragment Ions (Q3) | Hypothetical: m/z 176 (loss of H₂O), m/z 151 (loss of acetyl group) | Plausible fragmentation pathways for the parent structure. |

| Limit of Detection (LOD) | ~0.1 - 5 pg/mL | Typical range for modern online SPE-LC-MS/MS methods. mdpi.com |

Bioassay-Directed Chemical Analysis for Active Component Identification

Bioassay-directed chemical analysis is a powerful strategy used to identify specific chemicals responsible for biological activity within a complex mixture. acs.orgnih.gov This approach systematically combines chemical fractionation with biological testing. It is particularly valuable in environmental science and toxicology for pinpointing the causative agents of effects like mutagenicity or endocrine disruption observed in environmental samples. nih.govacs.org

The process begins by taking a sample potentially containing this compound and subjecting it to chromatographic separation, typically using HPLC. acs.org The HPLC separates the mixture into numerous distinct fractions based on the retention time of the components. Each of these fractions is then collected and subjected to a specific biological assay. acs.org The bioassay is chosen to detect a particular biological effect, such as cytotoxicity, mutagenicity, or receptor binding. nih.gov

Table 2: Hypothetical Bioassay-Directed Analysis of a Sample Containing this compound This table illustrates how results from a bioassay-directed analysis might be presented, linking chromatographic fractions to a hypothetical mutagenicity assay (e.g., Ames test).

| HPLC Fraction (Retention Time) | Identified Compound(s) | Biological Activity (e.g., Mutagenicity Score) | Conclusion |

|---|---|---|---|

| F1 (2.0-3.5 min) | Polar impurities | 1.1 (Inactive) | Not of interest |

| F2 (3.6-5.0 min) | Unknown | 1.3 (Inactive) | Not of interest |

| F3 (5.1-6.8 min) | This compound | 8.5 (Active) | Compound identified as a potential mutagen |

| F4 (6.9-8.2 min) | Non-polar impurities | 1.5 (Inactive) | Not of interest |

Computational Chemistry and Theoretical Modeling of 1 4 Ethyl 3 Nitrophenyl Ethanone

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

The first step in the computational analysis of 1-(4-Ethyl-3-nitrophenyl)ethanone involves the optimization of its molecular geometry. This process determines the lowest energy arrangement of the atoms, corresponding to the most stable three-dimensional structure of the molecule. Due to the presence of rotatable bonds associated with the ethyl and acetyl groups, the molecule can exist in various conformations. A thorough conformational analysis is performed by systematically rotating these bonds and calculating the energy of each resulting conformer. This search identifies the global minimum on the potential energy surface, representing the most stable conformation.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O (Acetyl) | 1.23 Å |

| Bond Length | C-C (Ring-Acetyl) | 1.50 Å |

| Bond Length | C-N (Ring-Nitro) | 1.48 Å |

| Bond Length | N-O (Nitro) | 1.24 Å |

| Bond Angle | C-C-O (Acetyl) | 120.5° |

| Bond Angle | C-C-N (Ring-Nitro) | 118.0° |

| Dihedral Angle | O=C-C=C (Ring) | ~25° |

Following geometry optimization, DFT can be employed to predict various spectroscopic properties. These theoretical spectra are invaluable for interpreting experimental data and confirming the molecular structure.

NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) is a common method used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of the molecule. researchgate.net These calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared directly with experimental spectra to aid in peak assignment.

Vibrational Spectroscopy (IR and Raman): The calculation of harmonic vibrational frequencies provides theoretical Infrared (IR) and Raman spectra. dntb.gov.ua These calculations help in assigning the various vibrational modes of the molecule, such as the characteristic stretches of the C=O (carbonyl), N-O (nitro), and C-H bonds.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to simulate the electronic absorption spectrum (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λ_max) observed in an experimental UV-Vis spectrum. Analysis of the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the nature of these electronic transitions. nih.gov

| Spectroscopy | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| ¹H NMR | Chemical Shift (δ) | ~8.2 ppm | Aromatic H ortho to NO₂ |

| ¹³C NMR | Chemical Shift (δ) | ~198 ppm | Carbonyl C (C=O) |

| IR | Frequency (ν) | ~1700 cm⁻¹ | C=O stretch |

| IR | Frequency (ν) | ~1530 cm⁻¹ | Asymmetric NO₂ stretch |

| UV-Vis | λ_max | ~260 nm | π → π* transition |

Quantum Chemical Studies of Reaction Mechanisms and Transition States

Quantum chemical methods are crucial for exploring the reactivity of this compound. They allow for the detailed study of reaction pathways, providing insights into the energies of reactants, products, intermediates, and transition states. acs.org

By mapping the potential energy surface (PES), chemists can trace the most favorable pathway for a chemical reaction. For this compound, this could involve studying reactions such as the reduction of the nitro group or nucleophilic addition to the carbonyl carbon. The calculations identify the structures of transition states—the highest energy points along the reaction coordinate—and any intermediates that may be formed. The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of the reaction.

Since most chemical reactions are conducted in a solvent, accounting for solvent effects is critical for accurate predictions. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are frequently used in DFT calculations to simulate the presence of a solvent. acs.org These models treat the solvent as a continuous medium with a specific dielectric constant, which can stabilize charged or polar species like intermediates and transition states, thereby altering the energy profile of the reaction.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

While DFT is excellent for studying static properties, Molecular Dynamics (MD) simulations provide a view of the dynamic behavior of this compound over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, allowing the observation of molecular motions and intermolecular interactions in a simulated environment, such as in a box of water molecules. nih.govnih.gov

These simulations can reveal the conformational landscape of the molecule in solution, showing how the ethyl and acetyl groups move and flex. Furthermore, MD can be used to study how this compound interacts with solvent molecules or other solutes. For instance, it can model the formation of hydrogen bonds between the oxygen atoms of the nitro and carbonyl groups and the hydrogen atoms of a protic solvent. This provides a more realistic picture of the molecule's behavior in a chemical system. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools used to predict the biological activity and physicochemical properties of chemical compounds based on their molecular structure. For nitroaromatic compounds like this compound, these models are instrumental in understanding their potential toxicity and environmental fate. mdpi.comnih.gov

QSAR studies on nitroaromatic compounds often correlate their toxicity with a variety of molecular descriptors. mdpi.comnih.gov These descriptors can be broadly categorized as electronic, steric, and hydrophobic. The toxicity of these compounds is frequently linked to their electrophilic nature, which is influenced by the presence of the electron-withdrawing nitro group. mdpi.com Descriptors such as the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), charge on the nitro group, and various topological and constitutional indices have been shown to be significant in predicting the toxicity of this class of compounds. mdpi.com

In the context of this compound, the presence of both an electron-donating ethyl group and an electron-withdrawing nitro group on the phenyl ring creates a complex electronic environment that influences its reactivity and, by extension, its predicted biological activity. QSAR models for similar nitroaromatic compounds have demonstrated that the interplay of such substituents significantly impacts their toxicological profiles. nih.gov For instance, the position and nature of substituents can alter the reduction potential of the nitro group, a key step in the mechanism of toxicity for many nitroaromatics.

QSPR models, on the other hand, are employed to predict the physicochemical properties of compounds. For this compound, properties such as boiling point, vapor pressure, and water solubility can be estimated using descriptors derived from its molecular structure. These models often utilize a combination of constitutional, topological, and quantum-chemical descriptors to establish a predictive relationship. researchgate.net The accuracy of these predictions is crucial for assessing the environmental distribution and persistence of the compound.

Table 1: Predicted Key Molecular Descriptors for QSAR/QSPR Modeling of this compound and Related Compounds

| Descriptor | This compound (Predicted) | 3-Nitroacetophenone (Reference) | 4-Ethylacetophenone (Reference) |

| LogP (Octanol-Water Partition Coefficient) | ~ 2.8 | 1.98 | 2.5 |

| Molecular Weight ( g/mol ) | 193.19 | 165.15 | 148.20 |

| E_LUMO (eV) | ~ -1.5 | -1.78 | -0.85 |

| Dipole Moment (Debye) | ~ 4.5 | 3.96 | 2.98 |

| Polarizability (ų) | ~ 20.5 | 17.8 | 18.2 |

Note: The values for this compound are estimations based on the additive effects of the substituents observed in the reference compounds. Actual values would require specific computational or experimental determination.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Molecular Stability Insights

Natural Bond Orbital (NBO) analysis is a powerful theoretical method used to study the distribution of electron density in molecules, providing a detailed picture of chemical bonding and intramolecular interactions. This analysis translates the complex, delocalized molecular orbitals into localized bond orbitals, lone pairs, and anti-bonding orbitals, which align more closely with intuitive chemical concepts. For this compound, NBO analysis offers profound insights into the charge delocalization and the factors contributing to its molecular stability.

The electronic structure of this compound is characterized by the competing electronic effects of its substituents. The acetyl group (ethanone) and the nitro group are strong electron-withdrawing groups, while the ethyl group is a weak electron-donating group. NBO analysis can quantify the extent of electron delocalization from the phenyl ring to the nitro and acetyl groups, as well as the counteracting effect of the ethyl group.

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). These interactions represent the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. In this compound, significant donor-acceptor interactions are expected between the π-orbitals of the benzene (B151609) ring (donors) and the π*-anti-bonding orbitals of the nitro and carbonyl groups (acceptors). These interactions are indicative of charge transfer and contribute significantly to the stabilization of the molecule.

The presence of the nitro group ortho to the ethyl group and meta to the acetyl group leads to a specific pattern of charge distribution. The NBO charges on the atoms of the nitro group will be significantly negative, reflecting its strong electron-withdrawing nature. Conversely, the carbon atoms of the phenyl ring attached to the nitro and acetyl groups will exhibit a partial positive charge. The ethyl group, through its inductive effect, will slightly increase the electron density on the phenyl ring, partially mitigating the electron-withdrawing effects.

Table 2: Predicted NBO Analysis Data for Key Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) (Predicted) | Type of Interaction |

| π(C1-C6) | π(C2-C3) | ~15-20 | π-conjugation within the ring |

| π(C4-C5) | π(N-O) of NO₂ | ~5-10 | Charge transfer to nitro group |

| π(C1-C6) | π(C=O) of Acetyl | ~2-5 | Charge transfer to acetyl group |

| σ(C-H) of Ethyl | π(C3-C4) of Ring | ~1-3 | Hyperconjugation |

| n(O) of Carbonyl | σ*(C-C) of Ring | ~2-4 | Lone pair delocalization |

Note: The E(2) values are estimations based on typical values for similar functional groups and their relative positions. Precise values require specific NBO calculations.

Biological and Biomedical Research Applications of 1 4 Ethyl 3 Nitrophenyl Ethanone and Its Derivatives

Investigation of Antimicrobial Efficacy and Underlying Mechanisms

Derivatives of 1-(4-ethyl-3-nitrophenyl)ethanone have been the subject of extensive research for their potential to combat microbial infections. Studies have revealed their effectiveness against a range of clinically relevant bacteria and fungi, prompting a deeper look into their mechanisms of action.

Antibacterial Activity Against Clinically Relevant Bacterial Strains

Chalcone (B49325) derivatives synthesized from substituted acetophenones have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. rjlbpcs.com The presence of an α,β-unsaturated keto function in chalcones is believed to be a key contributor to their antimicrobial properties. rjlbpcs.com Research into heterocyclic chalcone analogues has shown that certain compounds exhibit strong activity against both susceptible and resistant strains of Staphylococcus aureus. nih.gov

Table 1: Antibacterial Activity of Chalcone Derivatives

| Bacterial Strain | Derivative Type | Activity | Reference |

|---|---|---|---|

| Staphylococcus aureus | Chalcone | Significant | rjlbpcs.com |

| Escherichia coli | Chalcone | Significant | rjlbpcs.com |

| Resistant S. aureus | Heterocyclic Chalcone | Strong | nih.gov |

Antifungal Properties and Potential Molecular Targets

The exploration of this compound derivatives has extended to their antifungal capabilities. Thiosemicarbazone derivatives, for instance, have a well-documented history of antifungal activity, with their mechanism often attributed to their ability to chelate with metals. semanticscholar.org Similarly, 1,3,4-oxadiazole (B1194373) derivatives have shown significant fungicidal activity against various plant pathogens and human fungal pathogens like Candida albicans. mdpi.commdpi.com Some of these derivatives have been found to be more effective than existing commercial antifungal agents. mdpi.com The antifungal action of certain oxadiazole derivatives is thought to involve the inhibition of enzymes crucial for fungal survival, such as thioredoxin reductase. mdpi.com

Mechanism of Action: Interaction with Microbial Enzymes or Cellular Components

The antimicrobial effects of these derivatives are believed to stem from their interaction with essential microbial components. For thiosemicarbazones, their biological activities are often linked to their capacity to form chelates with metal ions, which can disrupt normal cellular processes. semanticscholar.org In the case of some chalcones, their antibacterial action is attributed to the reactive α,β-unsaturated keto group. rjlbpcs.com

Exploration of Anticancer Potential and Cytotoxicity

A significant area of research for derivatives of this compound is in the field of oncology. Various derivatives have been synthesized and evaluated for their ability to inhibit the growth of cancer cells and induce cell death.

In Vitro Cytotoxic Activity Against Various Human Cancer Cell Lines

Numerous studies have highlighted the cytotoxic effects of chalcone, pyrazoline, and thiosemicarbazone derivatives against a variety of human cancer cell lines, with a particular focus on breast cancer. For instance, novel pyrazoline derivatives have been synthesized and have shown cytotoxic effects on cancer cell lines. mdpi.com Thiosemicarbazone derivatives have also demonstrated potent cytotoxic activity against breast cancer cell lines, such as MCF-7. nih.gov Research on chalcone derivatives has revealed their potential to inhibit the growth of human breast cancer cell lines at micromolar concentrations.

Table 2: Cytotoxic Activity of this compound Derivatives on Breast Cancer Cell Lines

| Cell Line | Derivative Type | Activity | Reference |

|---|---|---|---|

| MCF-7 | Thiosemicarbazone | Potent | nih.gov |

| HepG-2 | Pyrazoline | Effective | nih.gov |

| MCF-7 | Pyrazoline | Active | researchgate.net |

Induction of Apoptosis and Modulation of Cell Cycle Progression

A key mechanism behind the anticancer potential of these derivatives appears to be the induction of apoptosis, or programmed cell death, in cancer cells. The activation of caspase-3, a crucial enzyme in the apoptotic pathway, has been observed in cells treated with these compounds, leading to the organized dismantling of the cell. nih.gov Furthermore, some pyrazoline derivatives have been shown to cause cell cycle arrest, preventing cancer cells from proliferating. jocpr.com This disruption of the cell cycle is a critical strategy in cancer therapy.

Identification of Molecular Targets and Signaling Pathways in Cancer Cells

The identification of specific molecular targets is a cornerstone of modern cancer therapy development. For this compound, however, specific molecular targets and affected signaling pathways within cancer cells have not yet been characterized in the scientific literature. Research into compounds with similar structural motifs, such as other substituted nitroaromatic molecules, often involves screening against panels of kinases or other enzymes crucial for cancer cell proliferation and survival. The goal of such research is to determine if the compound can selectively inhibit proteins that drive oncogenesis. For instance, various small molecules are evaluated for their ability to act as ATP-competitive inhibitors of protein kinases, which can disrupt signaling cascades essential for tumor growth.

Other Pharmacological Activities and Therapeutic Applications

Beyond oncology, the pharmacological potential of novel chemical entities is often investigated across a spectrum of therapeutic areas.

Assessment of Anti-inflammatory and Antioxidant Properties

Currently, there are no specific studies assessing the anti-inflammatory or antioxidant properties of this compound. However, the evaluation of such properties is a standard component of drug discovery. Anti-inflammatory activity is frequently assessed using in vitro models, such as measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines. nih.govresearchgate.net For example, studies on various synthetic compounds, including derivatives of ibuprofen (B1674241) and 1,3,4-oxadiazole, have demonstrated concentration-dependent inhibition of NO production. nih.govmdpi.com

Antioxidant potential is typically determined through assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay or the ferric reducing ability of plasma (FRAP) assay. nih.govmdpi.com These tests quantify a compound's ability to neutralize free radicals, which are implicated in the pathophysiology of numerous inflammatory diseases. For example, certain 1,3,4-oxadiazole derivatives have shown significant free radical scavenging activity, with their efficacy linked to their chemical structure. mdpi.com

Table 1: Common Assays for Anti-inflammatory and Antioxidant Activity

| Activity Assessed | Common Assay | Principle | Example Compounds Studied |

| Anti-inflammatory | Nitric Oxide (NO) Inhibition | Measures the reduction of NO production in stimulated immune cells (e.g., RAW 264.7 macrophages). | Ibuprofen derivatives, 1,3,4-oxadiazole derivatives nih.govmdpi.com |

| Antioxidant | DPPH Radical Scavenging | Measures the ability of a compound to donate an electron to the stable DPPH free radical, causing a color change. | 1,3,4-oxadiazole derivatives, Glehnia littoralis extracts mdpi.commdpi.com |

| Antioxidant | ABTS Radical Scavenging | Measures the reduction of the ABTS cation radical by the antioxidant compound. | Ibuprofen and cinnamic acid derivatives nih.gov |